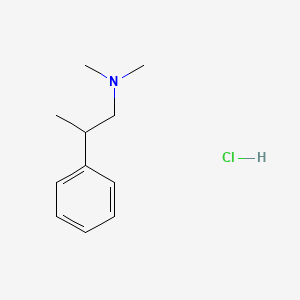

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

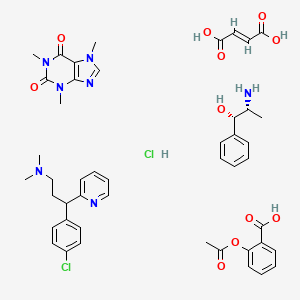

“N,N-Dimethyl-2-phenylpropan-1-amine” is a new designer stimulant that has been detected in athlete urine and nutritional supplements . It is structurally and biologically similar to substances listed by the World Anti-Doping Agency (WADA) .

Molecular Structure Analysis

The molecular formula of “N,N-Dimethyl-2-phenylpropan-1-amine” is C11H17N . The InChI representation isInChI=1S/C11H17N/c1-10(9-12(2)3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-Dimethyl-2-phenylpropan-1-amine” include a molecular weight of 163.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 3 .Applications De Recherche Scientifique

Accelerating Effect in Acrylic Resin Curing

The role of tertiary aromatic amines, including compounds similar to N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride, in accelerating the curing process of acrylic resins has been explored. These amines act as activators in the benzoyl peroxide/amine system, affecting the kinetics, mechanism, and energy of the reaction. This property is particularly important in biomedical applications such as dental resins and acrylic bone cements, where the control of curing parameters can influence the material's performance and the extent of thermal trauma during implantation (Vázquez, Levenfeld, & Román, 1998).

Formation and Destruction of N-nitrosodimethylamine (NDMA)

Research on the mechanism of formation and degradation of N-nitrosodimethylamine (NDMA) in water highlights the environmental relevance of tertiary amines. These studies investigate the kinetics of NDMA formation from precursors like amines and dimethylsulfamide in reaction with disinfectants, shedding light on potential sources of NDMA in treated waters. Understanding these mechanisms is crucial for developing strategies to mitigate NDMA formation, a compound known for its carcinogenic potential (Sharma, 2012).

Sigma-1 Receptor Mediated Role in Tissue Protection

N,N-Dimethyltryptamine, a compound structurally related to N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride, has been studied for its potential role in cellular protective mechanisms, possibly mediated by the sigma-1 receptor. This research suggests that beyond its psychotropic effects, such compounds may contribute to tissue protection, regeneration, and immunity, offering insights into novel therapeutic applications (Frecska, Szabo, Winkelman, Luna, & Mckenna, 2013).

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds

Studies on the degradation of nitrogen-containing compounds, such as amines and azo dyes, through advanced oxidation processes (AOPs) are significant for environmental science. These processes offer effective strategies for mineralizing recalcitrant compounds in water treatment applications. The research compares the efficacy of various AOPs, providing a comprehensive overview that can guide future investigations and technological developments in water treatment (Bhat & Gogate, 2021).

N-halo Reagents in Organic Synthesis

The application of N-halo reagents in organic synthesis, which includes the use of N-haloamines, offers a wide range of functional group transformations. This area of research is pivotal for developing new synthetic methodologies and discovering novel reactions and reagents that can facilitate the production of complex molecules. The review of these applications underscores the versatility and importance of N-halo compounds in organic chemistry (Kolvari, Ghorbani‐Choghamarani, Salehi, Shirini, & Zolfigol, 2007).

Propriétés

IUPAC Name |

N,N-dimethyl-2-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-10(9-12(2)3)11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJERHDHFCZJRNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.